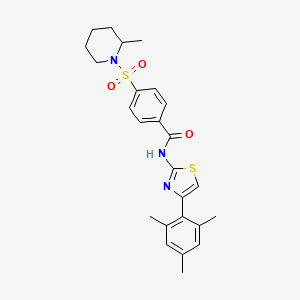

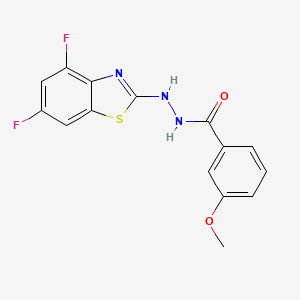

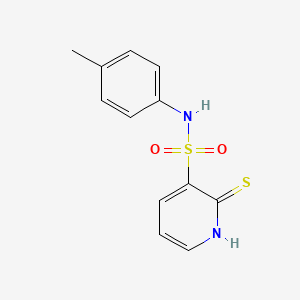

![molecular formula C17H20N4O4 B2443302 N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021023-49-3](/img/structure/B2443302.png)

N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” is a chemical compound . It is part of a class of compounds that have been studied for their potential applications in various fields, including medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds as anticancer agents . Another study reported the synthesis of amides and esters containing furan rings under microwave-assisted conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic methods including IR, 1H NMR, 13C NMR . In one such molecule, the dihedral angle between furan and pyridine rings was found to be 73.52 (14)° .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, in the 13C NMR spectrum of one such compound, the most deshielded peak at 158.45 ppm corresponded to the carbonyl carbon, peaks in the range 112.01–156.30 ppm corresponded to the aromatic carbons, and the most shielded peak at 44.08 ppm corresponding to the methylene carbon .Applications De Recherche Scientifique

Antiprotozoal Agents

Research has shown that derivatives of imidazo[1,2-a]pyridines, which share structural similarities with the chemical , exhibit potent antiprotozoal activities. These compounds have shown in vitro efficacy against T. b. rhodesiense and P. falciparum, with some demonstrating excellent in vivo activity in the trypanosomal STIB900 mouse model. This highlights their potential as antiprotozoal agents, contributing to the fight against diseases such as sleeping sickness and malaria (Ismail et al., 2004).

Synthetic Methodologies

Another area of application is in the development of synthetic methodologies for heterocyclic compounds. Studies have focused on the synthesis of various N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on related furan-2-ylmethyl compounds. These methodologies facilitate the creation of a diverse range of compounds with potential applications in medicinal chemistry and drug discovery (El-Essawy & Rady, 2011).

Antiinflammatory Compounds

Compounds structurally related to N-(furan-2-ylmethyl)-derivatives have been explored for their anti-inflammatory properties. Research into non-carboxylic anti-inflammatory compounds, including those incorporating furan and related heterocycles, has led to the discovery of new chemical entities that act as brain edema inhibitors. This research contributes to the development of novel treatments for inflammation and related conditions (Robert et al., 1995).

HDAC Inhibitors for Cancer Treatment

Derivatives of pyrimidinedione, including those incorporating the furan-2-yl moiety, have been synthesized and evaluated for their ability to inhibit histone deacetylase (HDAC), showing potent antiproliferative activity and apoptosis induction in colorectal cancer cells. These findings indicate their potential as antitumor compounds with specific activity against HDAC6, providing a promising direction for cancer therapy research (Liu et al., 2015).

Mécanisme D'action

Target of Action

The primary targets of N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide are molecular targets such as c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase . These targets play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mode of Action

This compound interacts with its targets through a process known as molecular docking . This interaction results in changes to the targets’ function, which can lead to alterations in cellular processes.

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific targets and cell types involved. Some target compounds have shown potent anticancer activities against certain cell lines , indicating potential therapeutic applications in cancer treatment.

Safety and Hazards

The safety and hazards associated with similar compounds have been evaluated in the context of their cytotoxicity. For instance, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicated that the compounds are nontoxic to human cells .

Orientations Futures

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4/c1-4-7-21-13(14(22)18-10-11-6-5-8-25-11)9-12-15(21)19(2)17(24)20(3)16(12)23/h5-6,8-9H,4,7,10H2,1-3H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCHKSGNQARKMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

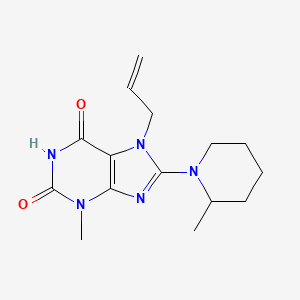

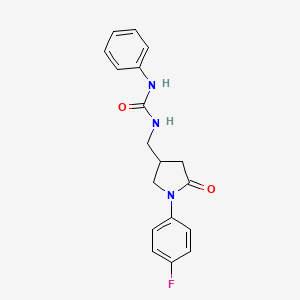

![3-methyl-2-[3-(piperidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B2443219.png)

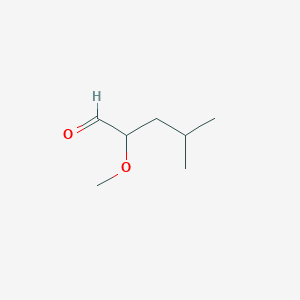

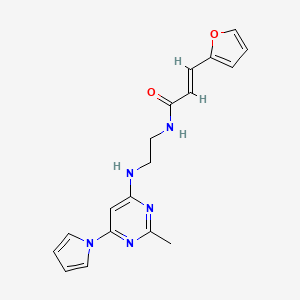

![4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2443221.png)

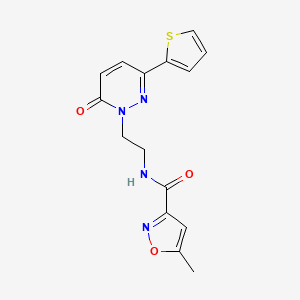

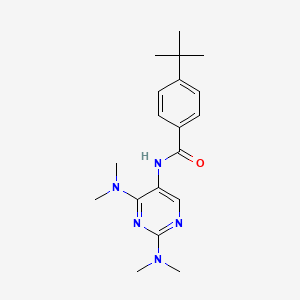

![3-benzyl-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2443224.png)

![5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2443227.png)

![2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate](/img/structure/B2443229.png)